1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane
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Description
1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane is a chemical compound that belongs to the class of organic compounds known as bicyclo[1.1.1]pentanes (BCPs). BCPs are characterized by their unique structure, which consists of three rings of four carbon atoms each . The specific compound you’re asking about has additional functional groups attached to it, including an iodine atom and a methoxypropyl group .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One common strategy involves the use of triethylborane-initiated radical addition reactions . Another approach involves the azidoheteroarylation of [1.1.1]propellane . In this strategy, an azido radical is generated from the interaction of PIDA and TMSN3, which then selectively adds to [1.1.1]propellane to form a carbon-centered radical intermediate . This intermediate then reacts with a heterocycle to produce the final product .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclo[1.1.1]pentane core, which is a highly strained molecule . Attached to this core are an iodine atom and a methoxypropyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, it can undergo Cu (I)-catalyzed 1,3-dipolar cycloaddition (“click”) reactions . Additionally, it can participate in integrated cycloaddition-Sonogashira coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its unique structure. The bicyclo[1.1.1]pentane core imparts a high degree of strain to the molecule . The additional functional groups, such as the iodine atom and the methoxypropyl group, further influence its properties .Mechanism of Action
The mechanism of action of 1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane in chemical reactions often involves the formation of a carbon-centered radical intermediate . This intermediate is formed when an azido radical, generated from the interaction of PIDA and TMSN3, selectively adds to [1.1.1]propellane .
Future Directions
The future research directions for 1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane and similar compounds are vast. BCPs have been extensively investigated for their potential applications in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . They have also emerged within drug discovery as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . Therefore, the synthesis, functionalization, and application of BCPs, including this compound, will likely continue to be an active area of research.
Properties
IUPAC Name |
1-iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO/c1-11-4-2-3-8-5-9(10,6-8)7-8/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSMJIGNEOXYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC12CC(C1)(C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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